molecular formula C25H28FN3O6 B2723680 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate CAS No. 1351591-62-2

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate

Cat. No.: B2723680
CAS No.: 1351591-62-2
M. Wt: 485.512
InChI Key: BUFYXBINFQNEDK-UHFFFAOYSA-N
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Description

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate is a useful research compound. Its molecular formula is C25H28FN3O6 and its molecular weight is 485.512. The purity is usually 95%.
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Biological Activity

The compound 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C21H29N5O6
  • Molecular Weight : 447.5 g/mol

The structure features a benzimidazole moiety, a piperidine ring, and a fluorophenoxy group, which are crucial for its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. In particular, flow cytometry results indicated that it accelerates apoptosis in MCF cell lines in a dose-dependent manner .
  • In Vivo Studies : In tumor-bearing mice models, administration of the compound resulted in significant suppression of tumor growth .
StudyCell LineIC50 (µM)Effect
Morais et al.MCF cells25.72 ± 3.95Induces apoptosis
Ribeiro et al.U87 glioblastoma45.2 ± 13.0Cytotoxicity observed

Anti-Inflammatory Activity

The compound also exhibits notable anti-inflammatory properties:

  • Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes effectively, with an IC50 value of approximately 3.11 µM for COX-2 . This suggests potential utility in treating inflammatory conditions.
TargetIC50 (µM)
COX-125.91 ± 0.77
COX-23.11 ± 0.41

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens:

  • Bacterial Strains Tested : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<100
E. coli<125

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anti-Cancer Effects : A study conducted by Ribeiro et al. investigated the cytotoxic effects on glioblastoma cells and found significant tumor growth inhibition .
  • Inflammation Model : Another study assessed its impact on inflammation markers in animal models and reported a reduction in inflammatory cytokines following treatment with the compound .
  • Antimicrobial Testing : Research published in PMC analyzed the antimicrobial properties against various pathogens, confirming its broad-spectrum activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing benzimidazole derivatives exhibit various pharmacological effects, including:

  • Anticancer Activity: Benzimidazole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in several cancer types. Studies have shown that modifications to the benzimidazole structure can enhance their anticancer potency.
  • Neuropharmacological Effects: The compound may interact with neurotransmitter receptors, particularly the GABA-A receptor, as indicated by research on similar benzimidazole structures. This interaction could lead to anxiolytic or sedative effects.

Case Study 1: Anticancer Activity

A study investigating various benzimidazole derivatives revealed that modifications similar to those present in 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate led to significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural optimization for enhancing anticancer efficacy .

Case Study 2: Neuropharmacological Effects

Research focused on related compounds showed promising results as GABA-A receptor modulators. These compounds displayed improved metabolic stability and reduced hepatotoxicity compared to traditional benzodiazepines, indicating a safer profile for potential therapeutic use .

Properties

IUPAC Name

1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-fluorophenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2.C2H2O4/c1-16-11-21-22(12-17(16)2)27(15-25-21)13-18-7-9-26(10-8-18)23(28)14-29-20-5-3-19(24)4-6-20;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYXBINFQNEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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